molecular formula C15H14ClNO2 B14624334 Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- CAS No. 57397-98-5

Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]-

Cat. No.: B14624334
CAS No.: 57397-98-5
M. Wt: 275.73 g/mol
InChI Key: LZWBQYBITWSPKU-UHFFFAOYSA-N
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Description

Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- is an organic compound with a complex structure that includes a benzoic acid core substituted with a chloro group and an amino group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 4-chloro-2-aminobenzoic acid is then coupled with 3,4-dimethylaniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

Benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-aminobenzoic acid
  • 2-Amino-4-chlorobenzoic acid
  • 4-Amino-2-chlorobenzoic acid

Comparison

Compared to these similar compounds, benzoic acid, 4-chloro-2-[(3,4-dimethylphenyl)amino]- is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its applications and effectiveness in different contexts.

Properties

CAS No.

57397-98-5

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

IUPAC Name

4-chloro-2-(3,4-dimethylanilino)benzoic acid

InChI

InChI=1S/C15H14ClNO2/c1-9-3-5-12(7-10(9)2)17-14-8-11(16)4-6-13(14)15(18)19/h3-8,17H,1-2H3,(H,18,19)

InChI Key

LZWBQYBITWSPKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)O)C

Origin of Product

United States

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